4-Methylpiperidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
Several methods have been developed for the synthesis of 4-Methylpiperidine-4-carboxylic acid and its derivatives. Notably, a two-step sequence involving an Ugi four-component reaction has been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives, showcasing an efficient strategy for synthesizing this class of compounds (Malaquin et al., 2010). Another method involves a concise synthetic strategy toward cyclic α,α-disubstituted α-amino acids, specifically focusing on 1-substituted 4-aminopiperidine-4-carboxylic acids, highlighting the versatility of the synthetic approaches available (Oba et al., 2005).
Molecular Structure Analysis
The molecular structure of 4-Methylpiperidine-4-carboxylic acid and its derivatives has been a subject of study to understand its chemical and physical behavior. The incorporation of spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) into peptides demonstrates the compound's utility in material science and biochemistry as an excellent rigid electron paramagnetic resonance probe and fluorescence quencher, highlighting its structural significance (Martin et al., 2001).
Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
The pharmaceutical applications of synthetic and natural piperidines were also covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “4-Methylpiperidine-4-carboxylic acid” could potentially be used in the synthesis of various pharmaceuticals.
“4-Methylpiperidine-4-carboxylic acid” is a derivative of piperidine, which is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry . Here are some potential applications based on the general properties of piperidine derivatives:
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Pharmaceutical Industry
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Alkaloid Synthesis
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Organic Chemistry Research
Based on my search, “4-Methylpiperidine-4-carboxylic acid” is a derivative of piperidine, which is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry . Here are some additional potential applications:
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Chemical Synthesis
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Research Material
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Pharmacokinetics Studies
Safety And Hazards
properties
IUPAC Name |
4-methylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)2-4-8-5-3-7/h8H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORPCQSBLZIBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622468 | |
Record name | 4-Methylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperidine-4-carboxylic acid | |
CAS RN |
162648-32-0 | |
Record name | 4-Methyl-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162648-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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